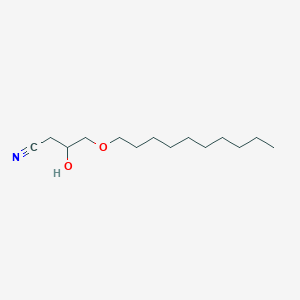
4-(Decyloxy)-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decyloxy)-3-hydroxybutanenitrile is an organic compound that features a decyloxy group attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3-hydroxybutanenitrile typically involves the reaction of a decyloxy-substituted benzene derivative with a suitable nitrile precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Decyloxy)-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
4-(Decyloxy)-3-hydroxybutanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(Decyloxy)-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-ethoxy-4-decyloxy nitrobenzene: Contains an ethoxy group and a nitro group, differing in functional groups and reactivity.
Uniqueness
4-(Decyloxy)-3-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
91778-90-4 |
|---|---|
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
4-decoxy-3-hydroxybutanenitrile |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-8-9-12-17-13-14(16)10-11-15/h14,16H,2-10,12-13H2,1H3 |
Clé InChI |
CLYGMGDTUOGSFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
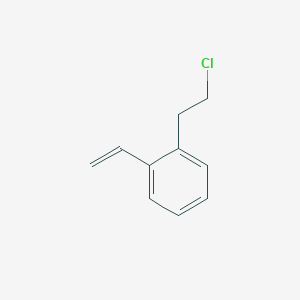
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
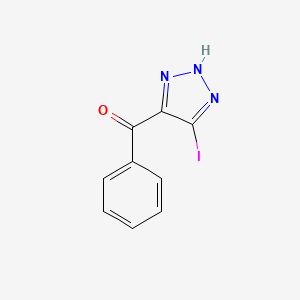
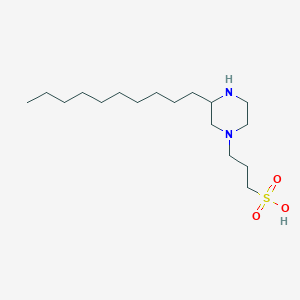
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
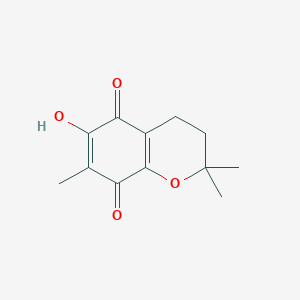
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)


![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
